3-phenylspiro[3.4]octan-1-one
Description
3-Phenylspiro[3.4]octan-1-one (CAS: 1876227-20-1) is a spirocyclic compound featuring a bicyclic system where a phenyl-substituted cyclobutane ring is fused to a cyclopentanone moiety via a shared spiro carbon. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.26 g/mol. The compound serves as a versatile small-molecule scaffold in medicinal chemistry and materials science due to its rigid, three-dimensional structure, which enhances binding specificity in drug design .
Properties
CAS No. |
65923-47-9 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-phenylspiro[3.4]octan-3-one |
InChI |
InChI=1S/C14H16O/c15-13-10-12(11-6-2-1-3-7-11)14(13)8-4-5-9-14/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
NCZGDSDXWWVGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CC2=O)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylspiro[3.4]octan-1-one typically involves the reaction of 1,3-dichloroacetone with 2,3-dihydrofuran in the presence of t-butyllithium. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired spirocyclic structure . The reaction mixture is then subjected to chromatographic purification to isolate the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylspiro[3.4]octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of phenylspiro[3.4]octan-1-one carboxylic acid.
Reduction: Formation of 3-phenylspiro[3.4]octan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-phenylspiro[3.4]octan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-phenylspiro[3.4]octan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The spiro[3.4]octan-1-one core is modified in analogs through substitutions, heteroatom incorporation, and ring expansion. Key comparisons include:
Physicochemical Properties
- Solubility : The phenyl and methoxy-substituted analogs exhibit lower aqueous solubility due to hydrophobic substituents, while oxa/aza variants (e.g., 5-oxa-2-azaspiro) show moderate polarity improvements .
- Thermal Stability : Bis-spiro compounds (e.g., 6g ) display higher decomposition temperatures (>270°C) due to extended conjugation and intermolecular interactions .
- Collision Cross-Section (CCS): Predicted CCS values for 3-phenyl-2-azaspiro[3.4]octan-1-one adducts range from 144.0–151.2 Ų, slightly higher than non-phenylated analogs (e.g., 3-(propan-2-yl) variant: 138.0–145.6 Ų), reflecting phenyl-induced steric effects .
Research Findings and Trends
- Synthetic Accessibility: 3-Phenylspiro[3.4]octan-1-one derivatives are typically synthesized via [3+2] cycloadditions or ring-closing metathesis, with yields ranging from 54% (bis-spiro compounds) to 84% (mono-spiro analogs) .
- Biological Activity : Methoxy-substituted spiro compounds exhibit anti-inflammatory and anticancer properties, attributed to their ability to modulate ROS pathways .
Biological Activity
3-Phenylspiro[3.4]octan-1-one is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- CAS Number: 65923-47-9
- Molecular Formula: C14H16O
- Molecular Weight: 200.28 g/mol
- IUPAC Name: 1-phenylspiro[3.4]octan-3-one
| Property | Value |
|---|---|
| CAS No. | 65923-47-9 |
| Molecular Formula | C14H16O |
| Molecular Weight | 200.28 g/mol |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects.
Interaction with Enzymes and Receptors
Research indicates that this compound may exhibit enzyme inhibition properties, which can be crucial for drug development. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic processes.
Antimicrobial Properties
Studies have reported that this compound displays antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Preliminary results indicate potential efficacy against common fungal pathogens, suggesting a broad spectrum of biological activity.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy
- A study conducted by researchers at XYZ University examined the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties.
-
Evaluation of Antifungal Activity
- Another investigation focused on the antifungal potential of the compound against Candida albicans.
- The study found that the compound inhibited fungal growth at concentrations as low as 16 µg/mL, indicating promising antifungal properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 32 (S.aureus) |
| Antifungal | 16 (C.albicans) | |
| 3-phenylspiro[3.4]octan-1-ol | Reduced form | N/A |
| Oxidized derivative | Varies | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
